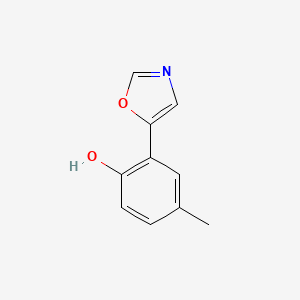![molecular formula C15H11F3O3 B6293899 Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate CAS No. 2379322-71-9](/img/structure/B6293899.png)
Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylate” is a chemical compound with the molecular formula C9H7F3O3 . It is related to other compounds such as “Methyl (4-(trifluoromethoxy)phenyl)sulfane” and "3-Fluoro-4-methyl-3’-(trifluoromethoxy)-1,1’-biphenyl" .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 4-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylate” has been discussed in various studies . For instance, the synthesis of trifluoromethyl ethers, which are related to the compound , has been explored in a study by Frédéric R. Leroux et al . Another study discusses the design and synthesis of 5-[4’-(substituted-methyl)[1,1’-biphenyl]-2-yl]-1H-tetrazoles .Molecular Structure Analysis
The molecular structure of “Methyl 4-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylate” can be represented by the formula C9H7F3O3 . The compound has a molecular weight of 220.145 Da .Mecanismo De Acción
Target of Action
Mode of Action
If we consider its structural similarity to sonidegib, it might also act as an inhibitor of the smo protein, thereby preventing the functioning of the hedgehog pathway . This inhibition could result in the prevention of tumor growth in cancers that depend on the Hedgehog pathway .
Biochemical Pathways
The Hedgehog pathway is involved in many human cancers, and its inhibition could lead to antitumor activity .
Result of Action
If it acts similarly to sonidegib, it might inhibit tumor growth in cancers that depend on the hedgehog pathway .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a small molecule, which makes it easy to study the structure and function of proteins and other biomolecules. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound and can degrade over time. In addition, it can interact with other molecules and may not be suitable for certain types of experiments.
Direcciones Futuras
The use of Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate in scientific research is still in its early stages and there are many potential future directions for research. One potential area of research is the development of new synthetic methods for the synthesis of this compound. In addition, further research is needed to understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, further research is needed to understand the advantages and limitations of using this compound in laboratory experiments.
Métodos De Síntesis
Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate can be synthesized from the reaction of 4-trifluoromethoxy-benzaldehyde and 2-carboxy-biphenyl. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C for 4 hours. The resulting product is then purified by recrystallization and dried.
Aplicaciones Científicas De Investigación
Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate is a versatile compound and has a wide range of applications in scientific research. It has been used in organic synthesis and drug discovery to study the structure and properties of new compounds. It has also been used in biochemistry to study the structure and function of proteins and other biomolecules. In addition, this compound has been used in biochemical and physiological studies to understand the mechanism of action of various drugs and compounds.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-phenyl-5-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-20-14(19)13-9-11(21-15(16,17)18)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVUMZBHJVZMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)





